9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate

Glucocorticoid activity Rat liver glycogen assay Structure-activity relationship (SAR)

9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate (CAS 50733-54-5), also known as 9α-Bromo Hydrocortisone Acetate or 9-Bromo Hydrocortisone 21-Acetate, is a synthetic C23-halogenated pregnane corticosteroid derivative (C23H31BrO6, MW 483.39 g/mol). It is structurally distinguished by the presence of a 9α-bromine atom and a 21-acetate ester on the hydrocortisone scaffold.

Molecular Formula C23H31BrO6
Molecular Weight 483.4 g/mol
CAS No. 50733-54-5
Cat. No. B601576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate
CAS50733-54-5
Synonyms9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate
Molecular FormulaC23H31BrO6
Molecular Weight483.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)O
InChIInChI=1S/C23H31BrO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18?,20-,21-,22-,23-/m0/s1
InChIKeyFBMHNHAHWIHHDH-NEZUNNADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate (CAS 50733-54-5): A Corticosteroid-Derived Halogenated Intermediate and Reference Standard


9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate (CAS 50733-54-5), also known as 9α-Bromo Hydrocortisone Acetate or 9-Bromo Hydrocortisone 21-Acetate, is a synthetic C23-halogenated pregnane corticosteroid derivative (C23H31BrO6, MW 483.39 g/mol) . It is structurally distinguished by the presence of a 9α-bromine atom and a 21-acetate ester on the hydrocortisone scaffold. This compound serves a dual role within pharmaceutical chemistry: it is a key synthetic intermediate in the manufacture of fludrocortisone acetate via 9,11-epoxide formation, and it functions as a pharmacopoeia-grade impurity reference standard (Hydrocortisone Acetate Impurity 1 / Anecortave Impurity 4) for ANDA analytical method development and quality control [1]. Its 9α-bromine substituent confers distinct reactivity toward dehydrohalogenation and subsequent nucleophilic fluorination that is absent in the non-halogenated parent compound, hydrocortisone acetate.

Why Hydrocortisone Acetate or Other Corticosteroid Analogs Cannot Replace 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate in Regulated Pharmaceutical Workflows


The 9α-bromine atom in this compound is the structural feature that fundamentally enables both its synthetic utility and its identity as a specific impurity marker, and neither function can be fulfilled by hydrocortisone acetate or other non-halogenated, non-epimeric corticosteroid analogs . In the synthetic pathway to fludrocortisone acetate, the 9α-bromo-11β-hydroxy motif is the requisite precursor for stereospecific 9β,11β-epoxide formation, which is subsequently opened with HF to install the 9α-fluoro group; substitution with the non-brominated parent would eliminate this entire reaction sequence [1]. Furthermore, in the context of pharmaceutical quality control, this compound is chromatographically and spectroscopically distinct from hydrocortisone acetate, making it indispensable as an impurity marker for HPLC method validation and ANDA submission data packages—an unqualified analog cannot serve as a surrogate reference standard for this specific retention time and mass spectral signature .

Quantitative Evidence Guide: 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate vs. Comparator Corticosteroids


Rat Liver Glycogen Deposition Activity: 9α-Bromohydrocortisone Acetate Exhibits ~1/3 the Glucocorticoid Activity of Cortisone Acetate

In the classical rat liver glycogen deposition assay (Pabst, Sheppard, and Kuizenga method), 9α-bromohydrocortisone acetate (9α-bromo-17α-hydroxycorticosterone acetate) demonstrated approximately one-third (1/3) the activity of cortisone acetate, while the corresponding 9α-fluorohydrocortisone acetate was 11-fold more active than cortisone acetate [1]. This establishes that the 9α-bromo analogue occupies an intermediate and mechanistically informative position in the halogen series (I < Br < Cl < F for glucocorticoid activity), making it a valuable reference compound for SAR studies and a benchmark for verifying that synthetic intermediates retain the correct stereochemical configuration at C9 before further derivatization.

Glucocorticoid activity Rat liver glycogen assay Structure-activity relationship (SAR)

Synthetic Pathway Exclusivity: The 9α-Bromo Group Is the Obligate Intermediate for Stereospecific 9α-Fluoro Installation in Fludrocortisone Acetate Manufacture

The established industrial route to fludrocortisone acetate proceeds through 9α-bromo-hydrocortisone acetate (CAS 50733-54-5) as the immediate precursor. Base-mediated dehydrohalogenation converts the 9α-bromo-11β-hydroxy motif into a 9β,11β-epoxide, which is then opened with hydrogen fluoride to install the 9α-fluoro group with retention of configuration . Alternative routes attempting to bypass the bromohydrin intermediate—such as direct fluorination of hydrocortisone acetate—are not stereospecific and yield mixtures of 9α- and 9β-epimers. Patent literature explicitly identifies this 9α-bromo compound as the key halohydrin intermediate [1]. The synthetic yield from 11-epihydrocortisone via bromohydroxylation with N-bromoacetamide or 1,3-dibromo-5,5-dimethylhydantoin in aqueous acetone at -5°C has been reported at 67 g isolated yield (laboratory scale) .

Corticosteroid synthesis Fludrocortisone acetate 9,11-Epoxide intermediate

Pharmaceutical Impurity Reference Standard: Defined Identity as Hydrocortisone Acetate Impurity 1 and Anecortave Impurity 4 with Traceable Characterization

This compound is designated as Hydrocortisone Acetate Impurity 1 (also listed as Hydrocortisone Acetate Impurity 11 and Anecortave Impurity 4) in pharmacopoeia-aligned reference standard catalogs [1][2]. It is supplied with comprehensive characterization data compliant with regulatory guidelines (USP/EP) and is explicitly recommended for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for hydrocortisone acetate drug products [3]. The compound is provided at ≥95% purity (with some suppliers offering >98%) as a pale yellow to pale beige solid, stored at -20°C for maximum stability . In contrast, generic hydrocortisone acetate (CAS 50-03-3) cannot serve as a chromatographic marker for this specific brominated impurity, as it co-elutes or has a distinct retention time in standard reversed-phase HPLC methods.

Pharmaceutical impurity Reference standard ANDA analytical method validation

Thermal Stability and Decomposition Profile: Differentiated Storage Requirements vs. Non-Halogenated Hydrocortisone Acetate

9-Bromo Hydrocortisone 21-Acetate exhibits a melting point >80°C with decomposition (dec.), contrasting with hydrocortisone acetate which melts sharply at ~220°C (decomposition) without the low-temperature degradation pathway conferred by the labile C-Br bond . The closely related non-acetylated analog, 9α-Bromohydrocortisone (CAS 50732-00-8), shows a melting point of 152°C (dec.) . The liability of the 9α-bromine toward thermal and base-induced elimination dictates that this compound requires storage at -20°C for maximum recovery, whereas hydrocortisone acetate is routinely stored at controlled room temperature (15-25°C) . InChI Key: FBMHNHAHWIHHDH-GSLJADNHSA-N provides a unique structural hash for database cross-referencing .

Steroid stability Decomposition temperature Cold-chain storage

Solubility Profile Differentiation: Limited Aqueous Solubility and Specific Organic Solvent Compatibility vs. Hydrocortisone Acetate

The solubility profile of 9-Bromo Hydrocortisone 21-Acetate is reported as: DMSO (slightly soluble), Dioxane (slightly soluble, sonication recommended), Methanol (slightly soluble, heating recommended) . It is also soluble in acetone and dichloromethane . This contrasts with hydrocortisone acetate, which is practically insoluble in water but freely soluble in chloroform and sparingly soluble in acetone and ethanol [1]. The differential solubility in methanol (requiring heating for the bromo compound vs. freely soluble at room temperature for hydrocortisone) has practical implications for HPLC mobile phase preparation: incomplete dissolution of the brominated impurity standard can lead to underestimation of impurity levels during analytical method validation.

Solubility Formulation compatibility Sample preparation

Chromatographic Identity and Impurity Tracking: Distinct HPLC Retention and UV Spectral Properties Enabling Pharmacopoeial Method Specificity

A validated HPLC method for fludrocortisone acetate and its related substances (which include 9-bromo-hydrocortisone acetate as a key process impurity) demonstrates good linearity in the range of 0.20–10 μg/mL (r = 0.999) with recoveries of 98.0%–102.0% and RSDs <10% (n = 9) [1]. The brominated impurity is chromatographically resolved from the main fludrocortisone acetate peak under the specified gradient conditions (YMC Triart C8 column, 4.6 mm × 150 mm, 5 μm; acetonitrile-water gradient; detection at 254 nm). This validated separation confirms that 9-bromo-hydrocortisone acetate possesses a distinct retention time and UV absorption profile that enables its specific quantification in the presence of structurally related corticosteroids—a capability that would be lost if a non-brominated analog were substituted as the impurity marker.

HPLC method validation Impurity profiling Pharmacopoeia compliance

Best-Fit Application Scenarios for 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate Based on Verified Differentiation Evidence


Synthetic Intermediate for Fludrocortisone Acetate API Manufacture

As the obligate 9α-bromohydrin intermediate in the stereospecific synthesis of fludrocortisone acetate, this compound is essential for pharmaceutical manufacturers operating the established bromohydrin → 9β,11β-epoxide → 9α-fluoro route. The 9α-bromo group enables base-mediated epoxide closure and subsequent HF ring-opening with exclusive 9α stereochemistry, a transformation that cannot be replicated with non-halogenated hydrocortisone acetate . Procurement should specify purity ≥98% and confirm absence of 9β-epimer, as epimeric contamination at C9 would propagate through to the final API as a diastereomeric impurity [1].

Reference Standard for Hydrocortisone Acetate ANDA Impurity Profiling and Method Validation

Regulatory affairs and analytical development teams filing ANDAs for hydrocortisone acetate drug products require this compound as Hydrocortisone Acetate Impurity 1 for HPLC system suitability testing, forced degradation studies, and impurity limit validation. USP monographs specify that no individual impurity exceeds 1.0% [2]; accurate quantification of the 9-bromo impurity therefore depends on a well-characterized reference standard with full Certificate of Analysis (COA) documentation, including HPLC purity, MS, and NMR data. Storage at -20°C and protection from moisture are mandatory to prevent debromination degradation that would compromise standard integrity .

Structure-Activity Relationship (SAR) Reference in Corticosteroid Glucocorticoid Potency Studies

In academic and industrial medicinal chemistry programs investigating 9α-substituted corticosteroid SAR, this compound serves as the bromine reference point in the 9α-halogen activity series (I < Br < Cl < F). Its quantitatively defined activity (~1/3 of cortisone acetate in the rat liver glycogen assay) provides a calibrated benchmark against which novel 9α-substituents can be compared [3]. The compound's intermediate potency also makes it useful as a partial agonist probe in glucocorticoid receptor transactivation assays, where full agonists (e.g., 9α-fluoro analogs) may saturate the assay window.

Process-Related Impurity Monitoring in Fludrocortisone Acetate QC Release Testing

As demonstrated by validated HPLC methods with linearity of 0.20–10 μg/mL (r = 0.999) and recovery of 98.0%–102.0%, this brominated intermediate can be specifically quantified as a process-related impurity in fludrocortisone acetate drug substance [4]. QC laboratories should procure this reference standard from vendors offering pharmacopoeial traceability (USP or EP) to ensure that impurity methods are defensible during regulatory inspections. The distinct UV chromophore at 254 nm (enhanced by the C-Br bond relative to hydrocortisone) provides adequate sensitivity for detection at the 0.10% threshold required under ICH Q3A guidelines.

Quote Request

Request a Quote for 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.